molecular formula C11H11N3O3 B1622680 4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 878437-11-7

4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B1622680
CAS No.: 878437-11-7
M. Wt: 233.22 g/mol
InChI Key: YRXOIZROPWIKJE-UHFFFAOYSA-N
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Description

4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate or potential pharmacophore. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and its role as a bioisostere for esters and amides, which is frequently employed in drug design to improve the physicochemical properties of lead compounds. The structure, which incorporates a pyridine ring and a terminal butanoic acid chain, suggests potential for interaction with various biological targets. Research into similar 1,2,4-oxadiazole derivatives has shown promise in the development of ligands for central nervous system targets, anti-inflammatory agents, and antimicrobial compounds. The specific arrangement of its heterocyclic systems makes it a valuable building block for constructing more complex molecules aimed at probing biological pathways or developing new therapeutic entities. As a research chemical, it is essential for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Sources: PubChem , Journal of Medicinal Chemistry on 1,2,4-Oxadiazoles .

Properties

IUPAC Name

4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(16)5-1-4-9-13-11(14-17-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOIZROPWIKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390379
Record name 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878437-11-7
Record name 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the reaction of N-hydroxy-nicotinamidine with succinic anhydride. The reaction is carried out by heating the mixture to 428 K and maintaining this temperature for 4 hours. The reaction mixture is then cooled to room temperature, washed with water, and treated with methanol. The resulting mixture is subjected to ultrasonic treatment and washed with a sodium hydroxide solution. The pH of the solution is adjusted to three, and the suspension is filtered. The filter residue is washed with water, recrystallized from ethanol, and dissolved in methanol. The solution is then allowed to diffuse slowly, resulting in the formation of colorless crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The butanoic acid moiety undergoes typical acid-catalyzed and nucleophilic reactions:

Reaction TypeReagents/ConditionsProduct/ApplicationSource
EsterificationROH (alcohol), H₂SO₄, ΔAlkyl esters (e.g., methyl/ethyl esters)
Amide FormationEDC·HCl, HOBt, DIPEA, amine derivativesBiologically active amides
Salt FormationNaOH, KOHWater-soluble sodium/potassium salts
  • Esterification : The acid reacts with alcohols under acidic conditions to form esters, as demonstrated in herbicide precursor syntheses .

  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC·HCl), the compound forms amides with amino heterocycles, a key step in medicinal chemistry .

1,2,4-Oxadiazole Ring Reactivity

The oxadiazole ring participates in electrophilic and nucleophilic reactions:

Reaction TypeReagents/ConditionsOutcomeSource
Nucleophilic SubstitutionR-NH₂, CuI, K₂CO₃Ring-opening to form amidines
ReductionH₂, Pd/CCleavage to thioamide derivatives
CycloadditionDipolarophiles (e.g., alkynes)Formation of fused heterocycles
  • Nucleophilic Attack : The electron-deficient oxadiazole reacts with amines, leading to ring-opening and formation of amidine derivatives, observed in anti-inflammatory agent syntheses.

  • Reductive Cleavage : Catalytic hydrogenation breaks the oxadiazole ring, yielding thioamide intermediates .

Pyridine Substituent Interactions

The pyridin-3-yl group directs regioselective reactions and coordinates metals:

Reaction TypeReagents/ConditionsApplicationSource
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration)Nitro derivatives for agrochemicals
Metal CoordinationFe³⁺, Cu²⁺Chelation in catalytic systems
  • Nitration : The pyridine ring undergoes nitration at the para position, forming derivatives used in herbicide development .

  • Metal Binding : The nitrogen lone pair facilitates coordination with transition metals, relevant in catalytic applications .

Multicomponent Reactions

The compound serves as a building block in multicomponent syntheses:

SystemComponentsProduct ClassSource
Ugi ReactionIsocyanides, aldehydes, aminesPeptidomimetics
Click ChemistryAzides, Cu(I) catalystsTriazole-linked conjugates
  • Ugi Reaction : The carboxylic acid and pyridine groups enable the formation of peptidomimetics with enhanced bioavailability .

Stability Under Physicochemical Conditions

  • Acidic Conditions : The oxadiazole ring hydrolyzes slowly in strong acids (pH < 2), forming carboxylic acid intermediates.

  • Basic Conditions : Stable up to pH 10, but prolonged exposure degrades the oxadiazole moiety .

Scientific Research Applications

4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials, including fluorescent dyes and sensors.

    Biological Research: The compound’s interactions with enzymes and other biological molecules are of interest for understanding its potential therapeutic effects.

    Industrial Applications: It is explored for use in the synthesis of energetic materials and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Pyridinyl Isomers
Compound Name Pyridine Position Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid 2-yl C₁₁H₁₁N₃O₃ 233.23 439108-12-0 Predicted pKa = 4.52; Boiling point = 484.8°C
4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid 3-yl C₁₁H₁₁N₃O₃ 233.23 878437-11-7 Commercial availability; used in biochemical research
3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid 4-yl C₁₀H₉N₃O₃ 219.20 328083-96-1 Shorter chain (propanoic acid); potential solubility differences

Key Differences :

  • Electronic Effects : The position of the pyridine nitrogen (2-yl vs. 3-yl vs. 4-yl) alters electron distribution, affecting acidity (pKa) and binding affinity in biological systems .
  • Biological Interactions : Pyridin-3-yl may engage in π-π stacking or hydrogen bonding distinct from 2-yl or 4-yl isomers due to spatial arrangement.
Aromatic vs. Aliphatic Substituents
Compound Name Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid Phenyl C₁₂H₁₂N₂O₃ 232.23 875164-21-9 Solubility: Slight in chloroform, methanol, DMSO
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid 3-Methoxyphenyl C₁₃H₁₄N₂O₄ 262.27 883546-59-6 Methoxy group enhances lipophilicity
4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid Thien-2-yl C₁₀H₉N₃O₃S 251.26 N/A Thiophene sulfur may alter electronic properties

Key Differences :

  • Lipophilicity : Methoxyphenyl and thienyl substituents increase hydrophobicity compared to pyridinyl or phenyl groups.

Chain Length Modifications

Compound Name Acid Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid Propanoic acid C₁₀H₉N₃O₃ 219.20 N/A Shorter chain may reduce steric hindrance in binding pockets
This compound Butanoic acid C₁₁H₁₁N₃O₃ 233.23 878437-11-7 Optimal balance between solubility and membrane permeability
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid Propanoic acid C₈H₁₂N₂O₃ 184.20 N/A Aliphatic substituent (isopropyl) increases steric bulk

Key Differences :

  • Biological Activity: Longer chains (e.g., butanoic acid) may improve interaction with extended binding sites, as seen in antitumor analogs .
  • Synthetic Flexibility: Butanoic acid derivatives are frequently used as intermediates for coupling reactions (e.g., amide formation) .

Biological Activity

4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H12N4O3C_{12}H_{12}N_4O_3, with a molecular weight of 248.25 g/mol. Its structure includes a pyridine ring and an oxadiazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₃
Molecular Weight248.25 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)O)N1C(=NOC1=N)C=CC=N2C=CC=C2

The mechanism of action for this compound involves its interaction with various biological targets. The oxadiazole and pyridine rings facilitate binding to enzymes and receptors involved in several metabolic pathways. This compound has shown promise in modulating pathways related to inflammation, cancer cell proliferation, and antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring enhances this activity by improving solubility and bioavailability.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown that it can induce apoptosis in various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in cell cycle regulation has been a focal point in research studies.

Case Study:
In a study examining the effects of similar compounds on cancer cells, it was found that derivatives with oxadiazole structures significantly reduced cell viability in A549 lung cancer cells. The IC50 values for these compounds ranged from 10 to 25 µM, indicating potent anticancer effects (source: PMC11647902).

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that the compound has favorable pharmacokinetic properties with a half-life suitable for therapeutic applications.

ParameterValue
Half-lifeApproximately 2 hours
Maximum Concentration35 µM
Administration RouteOral

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid, and how can purity be ensured during synthesis?

  • Methodology : The compound can be synthesized via cyclization reactions involving pyridine-3-carboxamide derivatives and hydroxylamine intermediates. Key steps include refluxing in ethanol with catalytic potassium hydroxide (KOH) to form the oxadiazole ring . Purification via recrystallization (e.g., using ethanol/water mixtures) and validation via HPLC (≥95% purity) are critical. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the oxadiazole and pyridine ring geometry, as demonstrated for structurally analogous compounds . Complement with spectroscopic methods:

  • NMR : Compare 1^1H and 13^13C NMR peaks with predicted shifts (e.g., pyridyl protons at δ 8.5–9.0 ppm; oxadiazole carbons at δ 160–170 ppm).
  • IR : Confirm the presence of carboxylic acid (-COOH) stretching bands (~2500–3300 cm1^{-1}) and oxadiazole C=N (~1600 cm1^{-1}) .

Q. What solubility challenges arise with this compound, and how can they be addressed in experimental design?

  • Methodology : The carboxylic acid group confers pH-dependent solubility (soluble in polar aprotic solvents like DMSO at neutral pH; insoluble in nonpolar solvents). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS at pH 7.4). Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How does the electronic structure of the oxadiazole-pyridine moiety influence ligand-receptor interactions in drug design?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and HOMO-LUMO gaps. Compare with experimental binding data (e.g., IC50_{50} values from enzyme inhibition assays) to identify pharmacophoric features. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins like kinase domains .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Case Study : If the compound shows conflicting IC50_{50} values in enzymatic vs. cell-based assays, consider:

  • Metabolic stability : Test susceptibility to esterase-mediated hydrolysis of the carboxylic acid group using liver microsomes.
  • Membrane permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?

  • Methodology : Administer the compound intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate key parameters:

  • AUC : Area under the curve (oral vs. IV).
  • Cmax_{max} : Peak plasma concentration.
  • Half-life (t1/2_{1/2}) : Assess metabolic clearance .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational predictions for this compound’s conformation?

  • Resolution : SC-XRD may reveal non-planar oxadiazole-pyridine dihedral angles due to crystal packing forces, whereas gas-phase DFT models assume planar geometry. Use solid-state NMR or temperature-dependent IR to validate conformational flexibility .

Key Research Findings

PropertyValue/ObservationReference
Melting Point 287.5–293.5°C (decomposes)
LogP (Predicted) 1.2 (indicates moderate lipophilicity)
CAS Registry 439108-10-8

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid

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